Chemical properties of 2-(4-Bromo-2-fluorophenyl)ethanamine for medicinal chemistry
Chemical properties of 2-(4-Bromo-2-fluorophenyl)ethanamine for medicinal chemistry
The following technical guide is structured as a high-level medicinal chemistry whitepaper. It synthesizes physicochemical analysis, synthetic utility, and experimental methodologies into a cohesive narrative designed for drug discovery professionals.
A Privileged Scaffold for Divergent Library Synthesis and DMPK Optimization
Executive Summary
In the landscape of modern drug discovery, 2-(4-Bromo-2-fluorophenyl)ethanamine (CAS: 1216905-47-5, HCl salt) represents a high-value "dual-function" scaffold.[1] It combines the privileged pharmacophore of the phenethylamine backbone—ubiquitous in GPCR and transporter ligands—with strategic halogenation designed for late-stage diversification and metabolic robustness.
This guide analyzes the compound’s utility as a divergent intermediate . The para-bromine serves as a chemoselective handle for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the ortho-fluorine atom modulates pKa, lipophilicity, and metabolic stability, effectively blocking oxidative clearance at the electron-rich C2 position.
Physicochemical Profile & Structural Logic
Understanding the interplay between the halogen substituents and the ethylamine tail is critical for rational design.
Quantitative Data Summary
| Property | Value (Predicted/Exp) | Medicinal Chemistry Significance |
| Molecular Formula | C₈H₉BrFN (Free Base) | MW: 218.07 g/mol |
| LogP (Octanol/Water) | 2.3 – 2.6 | Moderate lipophilicity; suitable for CNS penetration if required. |
| pKa (Basic Amine) | ~9.2 – 9.4 | Slightly lower than unsubstituted phenethylamine (~9.8) due to the electron-withdrawing inductive effect (-I) of the ortho-F and para-Br. |
| TPSA | 26.02 Ų | Excellent membrane permeability profile. |
| H-Bond Donors/Acceptors | 2 / 1 | Classic amine profile; F acts as a weak acceptor. |
The "Fluorine Effect" (Ortho-Substitution)
The strategic placement of fluorine at the C2 position is not merely for decoration; it serves three specific mechanistic functions:
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Metabolic Blockade: The C2 position in phenethylamines is a common "soft spot" for CYP450-mediated aromatic hydroxylation. Fluorine substitution effectively blocks this metabolic route due to the strength of the C-F bond (approx. 116 kcal/mol).
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Conformational Bias: The ortho-fluorine can engage in intramolecular electrostatic interactions with the ethylamine side chain (gauche effect), potentially pre-organizing the molecule for receptor binding.
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pKa Modulation: The electron-withdrawing nature of fluorine reduces the pKa of the primary amine, potentially reducing lysosomal trapping compared to non-fluorinated analogs.
Synthetic Utility: The Divergent Handle
The para-bromine atom transforms this molecule from a simple building block into a branching point for library synthesis. It allows the ethylamine core to be installed first, followed by elaboration of the aromatic system.
Chemo-Divergent Workflow
The following diagram illustrates the chemical space accessible from this single scaffold.
Figure 1: Chemo-divergent synthesis map. Red arrows indicate reactions utilizing the aryl bromide handle; Green arrows indicate functionalization of the primary amine.
Experimental Protocols
The following protocols are designed for high reliability and scalability . They address the specific challenge of preserving the aryl bromide during the synthesis of the amine.
Synthesis of 2-(4-Bromo-2-fluorophenyl)ethanamine (The "Henry-Borane" Route)
Rationale: Direct reduction of nitrostyrenes using LiAlH₄ can sometimes lead to debromination (loss of the Ar-Br handle). The use of Borane-THF (BH₃·THF) is chemoselective, reducing the nitro/alkene groups while leaving the aryl bromide intact.
Step 1: Henry Reaction (Condensation)
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Reagents: 4-Bromo-2-fluorobenzaldehyde (1.0 equiv), Nitromethane (5.0 equiv), Ammonium Acetate (0.5 equiv).
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Procedure: Dissolve aldehyde in nitromethane (solvent/reactant). Add ammonium acetate. Reflux (approx. 100°C) for 4–6 hours. Monitor by TLC (disappearance of aldehyde).
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Workup: Cool to RT. Remove excess nitromethane in vacuo. Dissolve residue in EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.
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Product: (E)-4-Bromo-2-fluoro-β-nitrostyrene (Yellow solid).
Step 2: Chemoselective Reduction
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Reagents: Nitrostyrene intermediate (1.0 equiv), Borane-THF complex (1.0 M in THF, 4.0 equiv).
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Procedure:
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Place nitrostyrene in a flame-dried flask under Argon. Dissolve in anhydrous THF.
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Cool to 0°C. Add BH₃·THF dropwise (exothermic).
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Allow to warm to RT, then reflux for 12 hours.
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Quench (Critical): Cool to 0°C. Carefully add MeOH (gas evolution). Then add 1N HCl and reflux for 1 hour (to break the boron-amine complex).
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Isolation: Basify aqueous layer to pH >12 with NaOH. Extract with DCM (3x). Dry organic layer (Na₂SO₄) and concentrate.
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Purification: Conversion to HCl salt is recommended for stability. Dissolve free base in Et₂O, add 2M HCl in Et₂O. Filter the white precipitate.
General Protocol: Suzuki-Miyaura Coupling on the Scaffold
Rationale: This protocol uses a catalyst system (Pd(dppf)Cl₂) that is robust and minimizes protodehalogenation.
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Setup: Charge a microwave vial with 2-(4-Bromo-2-fluorophenyl)ethanamine (protected as N-Boc or free base if conditions allow), Aryl Boronic Acid (1.2 equiv), and K₂CO₃ (3.0 equiv).
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Solvent: Dioxane:Water (4:1). Degas with Argon for 10 mins.
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Catalyst: Add Pd(dppf)Cl₂·DCM (5 mol%).
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Reaction: Heat to 90°C (oil bath) or 110°C (Microwave, 30 min).
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Workup: Filter through Celite. Dilute with EtOAc, wash with water. Purify via flash chromatography.
Safety & Handling (E-E-A-T)
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Corrosivity: As a primary amine, the free base is corrosive to skin and eyes. Handle with gloves and eye protection.
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Salt Formation: The free base absorbs CO₂ from air (carbamate formation). Store as the Hydrochloride (HCl) or Fumarate salt for long-term stability.
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Incompatibility: Avoid contact with strong oxidizers. The aryl bromide is sensitive to organolithium reagents (Lithium-Halogen exchange will occur rapidly).
References
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PubChem. Compound Summary: (4-Bromo-2-fluorophenyl)methanamine (Analogous Structure Data).[2] Available at: [Link]
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Organic Syntheses. Synthesis of N-Acetyl Enamides via Reductive Acetylation (Methodology Reference). Org.[3][4] Synth. 2016, 93, 327-341. Available at: [Link]
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Journal of Medicinal Chemistry. Applications of Fluorine in Medicinal Chemistry. J. Med. Chem. 2015, 58, 24, 9417–9456. (Mechanistic insight on Fluorine substitution). Available at: [Link]
